6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
The compound “6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse biological activities .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . This method has been used to produce a variety of thieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques. For instance, the IR spectra of these compounds reveal characteristic bands at specific wavenumbers .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions. For example, they can react with benzoylisothiocyanate to give N-benzoylthiourea derivatives, which can then undergo cyclization to give tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can be analyzed using various techniques. For example, the melting point, yield, and other properties can be determined experimentally .Scientific Research Applications
Synthesis and Pharmacological Properties
Research has shown that thieno[2,3-d]pyrimidines can be synthesized through various chemical processes, often aimed at exploring their pharmacological properties. For instance, the condensation of substituted 2-amino-3-carbethoxy-thiophenes has led to the creation of compounds that were tested for analgesic and anti-inflammatory activities, with some showing activities comparable to acetylsalicylic acid (Cannito et al., 1990).
Antimicrobial and Antifungal Activities
Another area of focus has been the antimicrobial and antifungal activities of thieno[2,3-d]pyrimidine derivatives. Various studies have synthesized new compounds to evaluate their effectiveness against bacteria and fungi, with many compounds exhibiting significant anti-bacterial and anti-fungal activities. This suggests potential applications in developing new antimicrobial agents (Mittal et al., 2011).
Antitumor Activity
Some thieno[2,3-d]pyrimidine derivatives have been investigated for their antitumor activities. The synthesis of new compounds and their evaluation against various cancer cell lines have been part of the research efforts, indicating the potential for these compounds to be developed into therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).
Future Directions
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways . For instance, they have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
Thienopyrimidines are known to interact with their targets, leading to changes in cellular functions . For example, they can inhibit the activity of certain enzymes, leading to the suppression of specific biochemical pathways .
Biochemical Pathways
Thienopyrimidines have been reported to affect various biochemical pathways. They can inhibit the activity of protein kinases (PKs), which play key roles in several signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and differentiation, which are critical processes in the progression of diseases like cancer .
Result of Action
Thienopyrimidines have been reported to exhibit significant antimycobacterial activity . They have also shown potential as anticancer agents through the inhibition of various enzymes and pathways .
Properties
IUPAC Name |
6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c1-3-12-8-13-14(16-9-17-15(13)20-12)18-10-4-6-11(19-2)7-5-10;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNUYIHIYMQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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